S-Adenosyl-L-[methyl-3H]methionine
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Overview
Description
S-Adenosyl-L-[methyl-3H]methionine: is a naturally occurring compound found in both prokaryotic and eukaryotic cells. It is a sulfonium-containing primary metabolite that plays a crucial role in various biological processes, particularly in methylation reactions. This compound is known for its ability to donate methyl, methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Adenosyl-L-[methyl-3H]methionine typically involves the enzymatic reaction between L-methionine and adenosine triphosphate (ATP) catalyzed by methionine adenosyltransferase. The reaction conditions usually require a deoxygenated environment, often achieved by introducing a stream of argon into the solution. The reaction is conducted at a pH of around 6.81 .
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic synthesis. This process is efficient, economical, and reproducible on a large scale. The production method ensures the enrichment of the bioactive (S,S)-isomer, which is crucial for its biological activity .
Chemical Reactions Analysis
Types of Reactions: S-Adenosyl-L-[methyl-3H]methionine undergoes various types of reactions, including:
Methylation: It serves as a methyl donor in numerous biological methylation reactions.
Aminocarboxypropylation: It donates aminocarboxypropyl moieties during biosynthetic reactions.
Adenosylation: It donates adenosyl groups in certain enzymatic transformations.
Common Reagents and Conditions: The common reagents used in these reactions include enzymes such as methyltransferases, which facilitate the transfer of methyl groups. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the transformations .
Major Products: The major products formed from these reactions include methylated nucleic acids, proteins, lipids, and secondary metabolites. These products play significant roles in various biological processes, including gene expression regulation, signal transduction, and metabolic pathways .
Scientific Research Applications
S-Adenosyl-L-[methyl-3H]methionine has a wide range of scientific research applications, including:
Chemistry: It is used in the study of methylation reactions and the synthesis of methylated compounds.
Biology: It plays a crucial role in epigenetic regulation, DNA, tRNA, and rRNA methylation, and the biosynthesis of natural products.
Medicine: It is used as a dietary supplement for its antidepressant and pain-relieving properties.
Mechanism of Action
The mechanism of action of S-Adenosyl-L-[methyl-3H]methionine involves its role as a methyl donor in methylation reactions. It binds to specific enzymes, such as methyltransferases, and donates its methyl group to various substrates, including nucleic acids, proteins, and lipids. This process is crucial for the regulation of gene expression, signal transduction, and metabolic pathways . The sulfonium functional group present in this compound is the center of its reactivity, allowing it to participate in various biochemical transformations .
Comparison with Similar Compounds
- S-Adenosyl-L-methionine disulfate tosylate
- S-Adenosyl-L-methionine tosylate
- S-Adenosyl-L-methionine chloride dihydrochloride
- S-Adenosyl-L-methionine iodide
Uniqueness: S-Adenosyl-L-[methyl-3H]methionine is unique due to its ability to donate multiple types of moieties, including methyl, methylene, aminocarboxypropyl, adenosyl, and amino groups. This versatility allows it to participate in a wide range of biochemical reactions, making it a crucial compound in various biological processes .
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(tritritiomethyl)sulfonio]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1T3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKEPWMEQBLKI-QGRBLFOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015576 |
Source
|
Record name | S-Adenosyl-(methyl-3H)-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111093-45-9 |
Source
|
Record name | S-Adenosyl-(methyl-3H)-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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